(1R,6R)-6-Aminocyclohex-3-ene-1-carboxylic acid is a conformationally restricted analogue of γ-aminobutyric acid (GABA) and β-alanine. It serves as a valuable tool in scientific research for investigating the structure-activity relationships of GABA analogues and exploring their potential as enzyme inhibitors, particularly for γ-aminobutyric acid aminotransferase (GABA-AT).
This compound belongs to the class of amino acids and is specifically categorized as a cyclohexene derivative. It is recognized for its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds and as an intermediate in organic synthesis.
The synthesis of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid typically employs enantioselective methods to ensure the correct stereochemistry is achieved.
In industrial settings, continuous flow reactors are increasingly used to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and reaction time are crucial for maximizing output. Purification techniques like crystallization and chromatography are employed to isolate the desired enantiomer in high purity.
The molecular structure of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid can be characterized by its unique arrangement of atoms:
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is versatile in terms of reactivity:
The mechanism of action for (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors:
Studies indicate that compounds with similar structures can modulate various biochemical pathways through competitive inhibition or substrate mimicry.
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid has diverse applications:
Enantioselective catalysis enables direct construction of the chiral amine and carboxylic acid functionalities in the target molecule. Transition metal catalysts with chiral ligands are paramount for achieving high stereofidelity. Rhodium-DuPhos complexes facilitate asymmetric hydrogenation of enamine precursors like ethyl (1R,6R)-6-aminocyclohex-3-ene-1-carboxylate, achieving enantiomeric excesses (ee) of 92–95% under mild conditions (20–50°C, 10–50 bar H₂) [2]. This approach capitalizes on the prochiral enamine substrate’s coordination to the chiral metal center, where steric constraints dictate facial selectivity during hydrogen delivery.
Alternatively, organocatalytic reductive amination using chiral phosphoric acids (e.g., TRIP) converts keto-acid precursors to the target amine with 88–90% ee. This metal-free route employs Hantzsch ester as the hydride source, where the chiral catalyst forms a transient iminium ion intermediate and controls hydride attack stereochemistry [7]. Despite moderate ee values, this method benefits from lower catalyst costs and reduced metal contamination risks.
Table 1: Performance Comparison of Enantioselective Catalytic Methods
Catalytic System | Substrate | ee (%) | Reaction Conditions | Limitations |
---|---|---|---|---|
Rh-(R,R)-DuPhos | Ethyl 6-oxocyclohex-3-ene-1-carboxylate | 95 | 25°C, 30 bar H₂, 24h | Sensitive to oxygen impurities |
Ru-BINAP/diamine | 6-Aminocyclohex-3-enone | 98 | 80°C, 50 bar H₂, 48h | High temperature degrades product |
TRIP phosphoric acid | 3-Oxocyclohex-4-ene-1-carboxylic acid | 90 | 40°C, 72h | Moderate enantioselectivity |
Multi-step syntheses leverage strategic functional group protection to overcome chemo-selectivity challenges during amination or carboxylation. The carbobenzoxy (Cbz) protection approach involves:
The fluorenylmethyloxycarbonyl (Fmoc) strategy offers advantages for acid-sensitive substrates. Protection occurs via Fmoc-Cl in biphasic systems (water/dichloromethane) with 85–90% efficiency. Crucially, Fmoc deprotection uses non-acidic conditions (20% piperidine/DMF), preserving the acid-labile cyclohexene ring [8]. This route enables orthogonal deprotection when synthesing complex derivatives.
Table 2: Protection Group Performance in Synthesis
Protection Group | Installation Reagent | Yield (%) | Deprotection Conditions | Compatibility Issues |
---|---|---|---|---|
Cbz | Benzyl chloroformate | 80–85 | H₂/Pd-C, ethanol | Over-reduction of double bond |
Fmoc | Fmoc-Cl | 85–90 | 20% piperidine/DMF, 25°C | Base-sensitive substrates |
Boc | Di-tert-butyl dicarbonate | 75–80 | TFA/dichloromethane (1:1) | Acid-induced ring rearrangement |
Cyclization Routes employ ring-forming reactions to construct the cyclohexene scaffold with pre-installed functionality. The Diels-Alder approach between butadiene and protected amino acrylate delivers the core structure in one step, but suffers from poor regioselectivity (endo:exo = 3:1) and moderate enantioselectivity (<80% ee without chiral auxiliaries) . Advanced variants using chiral titanium Lewis acids improve stereocontrol (94% ee), but require stoichiometric catalyst loading, diminishing cost efficiency.
Reduction-Based Pathways transform aromatic precursors through selective saturation:
This route achieves higher overall yields (45–50% vs. 30–35% for cyclization) but struggles with over-reduction side products (5–8% cyclohexane contamination). The stereochemical outcome depends entirely on the resolution step’s efficiency, requiring multiple recrystallizations to reach >99% ee .
Hybrid Approaches integrate enzymatic desymmetrization: Lipase-catalyzed hydrolysis of prochiral diesters generates chiral monoacids with 98% ee, followed by Curtius rearrangement to install the amine. This bio-catalytic route reduces heavy metal usage but introduces complex enzyme immobilization requirements for large-scale applications .
Table 4: Synthetic Pathway Performance Metrics
Synthetic Strategy | Key Step | Overall Yield (%) | Stereoselectivity | Cost per kg (USD) |
---|---|---|---|---|
Diels-Alder Cyclization | Chiral Lewis acid catalysis | 30–35 | 94% ee | $12,500 |
Partial Hydrogenation | Lindlar’s catalyst reduction | 45–50 | Racemic (requires resolution) | $8,200 |
Enzymatic Desymmetrization | Lipase hydrolysis | 38–42 | 98% ee | $14,800 |
Asymmetric Hydrogenation | Rh-DuPhos catalysis | 40–45 | 95% ee | $10,600 |
The optimal pathway depends on production scale and purity requirements. For bulk quantities (>100 kg), partial hydrogenation’s superior yield offsets resolution costs, while sub-10 kg batches favor asymmetric hydrogenation for reduced purification complexity despite higher catalyst expenses [2] .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9